Diethyl (1-chloro-2-hydroxyethyl)phosphonate
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Overview
Description
Diethyl (1-chloro-2-hydroxyethyl)phosphonate is an organophosphorus compound with the molecular formula C₆H₁₄ClO₄P. It is a phosphonate ester that contains both a chloro and a hydroxy group attached to an ethyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (1-chloro-2-hydroxyethyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with epichlorohydrin under basic conditions. The reaction typically proceeds as follows:
- Diethyl phosphite is mixed with a base such as sodium hydroxide.
- Epichlorohydrin is added to the mixture.
- The reaction is carried out at a controlled temperature, often around room temperature, to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Diethyl (1-chloro-2-hydroxyethyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxy group can be oxidized to form a carbonyl group.
Reduction Reactions: The compound can undergo reduction to remove the chloro group.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of diethyl (1-amino-2-hydroxyethyl)phosphonate or diethyl (1-thio-2-hydroxyethyl)phosphonate.
Oxidation: Formation of diethyl (1-chloro-2-oxoethyl)phosphonate.
Reduction: Formation of diethyl (2-hydroxyethyl)phosphonate.
Scientific Research Applications
Diethyl (1-chloro-2-hydroxyethyl)phosphonate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry:
Biological Studies: Investigated for its potential biological activity and interactions with enzymes.
Industrial Applications: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of diethyl (1-chloro-2-hydroxyethyl)phosphonate involves its interaction with molecular targets through its functional groups. The chloro group can participate in nucleophilic substitution reactions, while the hydroxy group can form hydrogen bonds and undergo oxidation or reduction. These interactions can modulate the activity of enzymes or other biological molecules, leading to various effects .
Comparison with Similar Compounds
Similar Compounds
- Diethyl (2-hydroxyethyl)phosphonate
- Diethyl (1-hydroxyethyl)phosphonate
- Diethyl (2,2,2-trifluoro-1-hydroxyethyl)phosphonate
Uniqueness
Diethyl (1-chloro-2-hydroxyethyl)phosphonate is unique due to the presence of both a chloro and a hydroxy group on the same ethyl chain. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that lack one of these groups .
Properties
IUPAC Name |
2-chloro-2-diethoxyphosphorylethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14ClO4P/c1-3-10-12(9,11-4-2)6(7)5-8/h6,8H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQNIBCCMJCPPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(CO)Cl)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClO4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60793648 |
Source
|
Record name | Diethyl (1-chloro-2-hydroxyethyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60793648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65345-02-0 |
Source
|
Record name | Diethyl (1-chloro-2-hydroxyethyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60793648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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